

# improving the binding affinity of rTRD01 to TDP-43

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## Compound of Interest

Compound Name: *rTRD01*  
Cat. No.: *B1193717*

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To: Research Team, TDP-43 Therapeutic Discovery From: Dr. Aris V., Senior Application Scientist, Structural Biology & Biophysics Subject: Technical Guide: Optimizing & Validating rTRD01 Binding Affinity (

)

## Executive Summary: The rTRD01 Challenge

rTRD01 is a validated small-molecule ligand targeting the RNA Recognition Motifs (RRM1/RRM2) of TDP-43.[1] However, its baseline affinity is weak (

).[1]

In drug development, this places rTRD01 in the "fragment" or "early lead" category. The primary technical challenges you will face are not just chemical (how to improve it) but biophysical (how to measure it). At

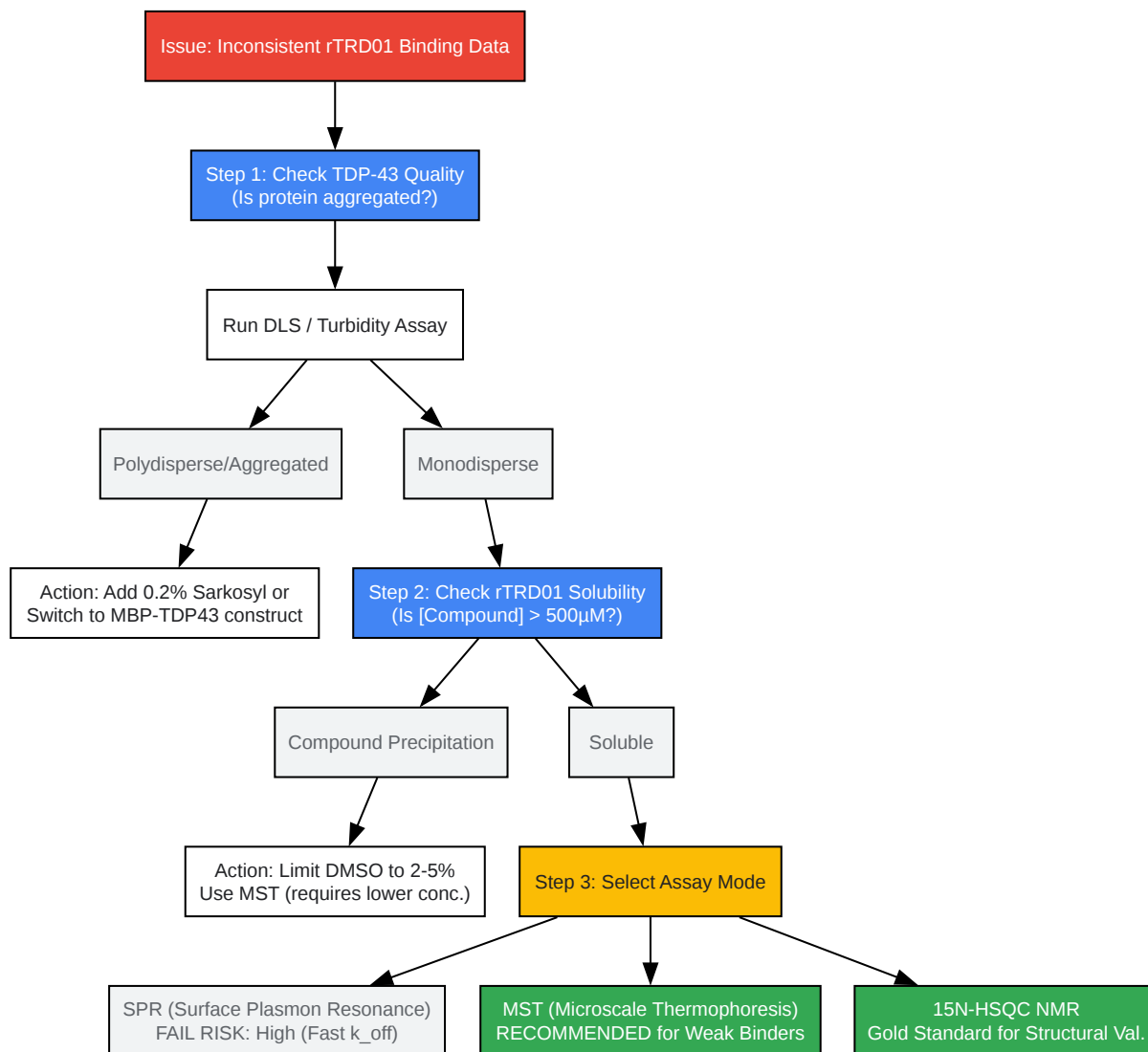
affinities, standard assays like SPR often fail due to refractive index mismatches from high DMSO concentrations or non-specific binding.

This guide provides the troubleshooting framework to accurately measure the current affinity and strategically improve it toward a sub-micromolar lead.

## **Diagnostic Workflow: Why is my Binding Assay Failing?**

Before improving affinity, you must validate your baseline. If your binding curves are flat, noisy, or linear (non-saturating), consult the decision matrix below.

### **Visualizing the Troubleshooting Logic**



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Figure 1: Decision matrix for troubleshooting weak affinity measurements of **rTRD01**. Key pivot points are protein aggregation state and compound solubility limits.

## Technical Troubleshooting Guide

### Issue 1: "I cannot reach saturation in my binding curve."

- The Physics: To accurately calculate a  $K_{d,app}$  of  $\frac{1}{2}$  of  $[L]_{total}$ , you generally need to titrate the ligand up to  $10 \times K_{d,app}$  (approx.  $10 \times K_{d,app}$  to  $100 \times K_{d,app}$ ).
- The Problem: **rTRD01** is a hydrophobic aromatic compound. At high concentrations, it likely crashes out of solution or requires high DMSO (>5%), which destabilizes TDP-43.
- The Fix:
  - Switch to Microscale Thermophoresis (MST): MST is more tolerant of high DMSO and detects hydration shell changes even if saturation isn't fully reached, provided the "initial binding" slope is clear.
  - Fix the Concentration: Do not exceed the solubility limit. Fit the curve using a fixed concentration if you have a positive control (e.g., UG-rich RNA) to constrain the fit.

### Issue 2: "TDP-43 is precipitating on the sensor chip."

- The Physics: TDP-43 is intrinsically aggregation-prone, particularly the C-terminal domain.<sup>[2]</sup> <sup>[3]</sup> The RRM domains (**rTRD01**'s target) are more stable but can still oligomerize.
- The Fix:
  - Construct Selection: Ensure you are using TDP-43 (102–269) (RRM1-RRM2 only). Avoid full-length TDP-43 for affinity screening unless absolutely necessary.

- Buffer Additives: Use 0.2% Sarkosyl or a high-salt buffer (300 mM NaCl) + 50 mM Arginine/Glutamate to maintain monomeric state. **rTRD01** binding is electrostatic/hydrophobic; high salt may weaken it slightly but ensures protein quality.

### Issue 3: "SPR signal is square-shaped (Box effect)."

- The Physics: This indicates "Fast On / Fast Off" kinetics, typical of weak binders like **rTRD01**. The residence time is too short to see curvature.
- The Fix:
  - Do not try to fit Kinetic parameters ( ).
  - Use Steady-State Affinity (Equilibrium) Analysis. Plot vs. Concentration.
  - Reference Subtraction: Ensure your reference channel has a mock protein (e.g., BSA) to subtract the massive bulk refractive index change caused by the high concentration of **rTRD01**.

## Strategic Optimization: Improving the Molecule (SAR)

Once you can measure the

baseline reliably, use these strategies to drive affinity down to the nanomolar range.

### Strategy A: Fragment Linking (The "nTRD" Synergy)

**rTRD01** binds the RRM domain. Another known ligand, nTRD22, binds the N-terminal domain (NTD) but induces allosteric shifts in the RRM<sub>s</sub>.<sup>[1]</sup>

- Hypothesis: Linking **rTRD01** (RRM binder) with a moiety that reaches the NTD-RRM interface could create a "bidentate" super-binder.

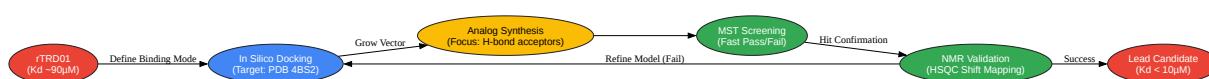
- Execution: Perform Saturation Transfer Difference (STD) NMR to map the exact solvent-exposed protons of **rTRD01**. These are your "exit vectors" for attaching linkers without killing the primary binding.

## Strategy B: Mimicking the UG-Repeat

**rTRD01** competes with UG-rich RNA. The RRM1 domain has a specific pocket for Guanosine (G) and Uracil (U).

- Execution:
  - Docking: Use the crystal structure PDB: 4BS2 (TDP-43 RRM2-DNA complex) or 4IUF (RNA complex).
  - Modification: Add hydrogen-bond acceptors (e.g., carbonyls, nitrogens) to **rTRD01** to mimic the Watson-Crick edge of the Guanine bases that normally bury deep into the RRM pockets.

## Optimization Workflow Diagram



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Figure 2: The Structure-Activity Relationship (SAR) cycle for evolving **rTRD01** from a fragment to a lead.

## Validated Protocol: MST Assay for rTRD01

Objective: Determine

of **rTRD01** analogs avoiding solubility artifacts.

Materials:

- Target: Recombinant TDP-43 (102–269) with His-tag.
- Labeling: RED-NHS 2nd Generation dye (Red-NHS labels Lysines; TDP-43 RRM has surface lysines).
- Ligand: **rTRD01** stock (50 mM in 100% DMSO).

#### Step-by-Step:

- Protein Labeling:
  - Dilute TDP-43 to  
in Labeling Buffer (NaHCO<sub>3</sub>, pH 8.2). Note: Do not use Tris.
  - Add dye at 3:1 molar ratio (Dye:Protein). Incubate 30 min in dark.
  - Remove free dye using gravity flow column (Desalting). Elute in Assay Buffer.
- Assay Buffer Preparation (Critical):
  - 50 mM Tris-HCl pH 7.4
  - 150 mM NaCl
  - 10 mM MgCl<sub>2</sub>
  - 0.05% Tween-20 (Prevents sticking to capillaries)
  - 2% DMSO (Matches the highest ligand concentration)
- Serial Dilution:
  - Prepare 16 PCR tubes.
  - Tube 1:  
**rTRD01** (4% DMSO).
  - Tubes 2-16: 1:1 serial dilution in Assay Buffer (4% DMSO).

- Result: Ligand gradient from  
to  
.
- Measurement:
  - Mix 10  
labeled protein (final conc 20 nM) + 10  
ligand dilution.
  - Final DMSO concentration is now constant at 2%.
  - Load Standard Treated Capillaries.
  - Run MST: Medium MST Power, 20% Excitation Power.
- Data Analysis:
  - Look for the "T-Jump" (temperature jump) or Thermophoresis phase.
  - Fit to  
model. If curve does not plateau, fix "Unbound" baseline and constrain "Bound" baseline based on a high-affinity positive control (e.g., (UG)  
RNA).

## References

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- Significance: Establishes **rTRD01** as a direct binder of RRM1/2 with  
.[5]

- Lukavsky, P. J., et al. (2013). "Structural basis for the specific recognition of UG-rich RNA by the human TDP-43 protein."
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- Buratti, E., & Baralle, F. E. (2001). "Characterization of a novel member of the hnRNP family of splicing factors, TDP-43." *Journal of Biological Chemistry*.
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  - Significance: Describes nTRD22 and the potential for allosteric modulation, offering a p

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